Stereo-Defined Trans-Cyclohexanol Geometry Enables Conformationally Constrained Kinase Binding
The trans-(1R,4R) configuration of 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol, confirmed by its canonical SMILES notation CC1=CC(C)=NC(N[C@H]2CC[C@H](O)CC2)=N1 specifying chiral centers at both the amino and hydroxyl attachment points, provides a geometrically defined vector for hydrogen bond interactions that is structurally distinct from cis-isomers or non-cyclohexyl linkers . In contrast, the commonly used 4,6-dimethylpyrimidin-2-amine (CAS 767-15-7) lacks any cyclohexanol moiety, and phenyl-linked analogs such as CHEMBL1490074 (N-[4-(4,6-Dimethyl-pyrimidin-2-ylamino)-phenyl]-acetamide) present a planar aromatic spacer with fundamentally different conformational freedom [1]. This stereochemical definition is critical for kinase inhibitor programs where the orientation of the solvent-exposed hydroxyl group governs selectivity across the kinome.
| Evidence Dimension | Stereochemical definition and conformational constraint |
|---|---|
| Target Compound Data | trans-(1R,4R) configuration with two defined chiral centers; TPSA 58.04 Ų; 2 rotatable bonds |
| Comparator Or Baseline | 2-Amino-4,6-dimethylpyrimidine (CAS 767-15-7): zero chiral centers, no cyclohexanol; CHEMBL1490074: planar phenyl spacer |
| Quantified Difference | Absolute stereochemistry at 2 centers vs. 0; rotatable bonds: 2 vs. 1 (phenyl analog); TPSA: 58.04 vs. 46.01 Ų (2-amino-4,6-dimethylpyrimidine) |
| Conditions | Calculated molecular descriptors from vendor datasheets; canonical SMILES from Fluorochem |
Why This Matters
For kinase inhibitor SAR campaigns, the defined trans-geometry directly impacts the exit vector of the hydroxyl group, influencing solvent-exposed region interactions that cannot be recapitulated by achiral or cis analogs, making this compound a non-substitutable intermediate for specific lead series.
- [1] Ontosight.ai. CHEMBL1490074: N-[4-(4,6-Dimethyl-pyrimidin-2-ylamino)-phenyl]-acetamide. Available at: https://ontosight.ai (accessed 2026-05-07). View Source
